3-[1-(Phenylsulfanyl)propyl]furan
Description
Properties
IUPAC Name |
3-(1-phenylsulfanylpropyl)furan | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14OS/c1-2-13(11-8-9-14-10-11)15-12-6-4-3-5-7-12/h3-10,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVDGBWRJPZAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=COC=C1)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Phenylsulfanyl)propyl]furan typically involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones. This process integrates three steps: cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in a one-flask approach . The reaction conditions are generally mild and do not require the use of metal catalysts, making it an efficient and environmentally friendly method.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of furan synthesis can be applied. Industrial production often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Phenylsulfanyl)propyl]furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The phenylsulfanyl group can be reduced to a thiol group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
3-[1-(Phenylsulfanyl)propyl]furan has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[1-(Phenylsulfanyl)propyl]furan involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The furan ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Structural Analogs and Physical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
Q & A
Q. What are the established synthetic routes for 3-[1-(Phenylsulfanyl)propyl]furan?
The synthesis typically involves multi-step protocols, including:
- Intermediate preparation : Formation of phenylsulfanylpropyl and furan-containing precursors via nucleophilic substitution or coupling reactions. For example, similar compounds like citalopram analogs are synthesized using aldehyde intermediates and reductive amination .
- Final assembly : Coupling of intermediates under controlled conditions (e.g., THF solvent, LDA as a base) to form the target structure, as seen in Diels-Alder reactions involving furan derivatives .
- Purification : Chromatography or recrystallization to isolate the product, with impurity profiling via HPLC .
Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to confirm the structure of this compound?
- ¹H/¹³C NMR : Assignments focus on diagnostic signals, such as furan protons (δ 6.3–7.4 ppm), phenylsulfanyl groups (δ 7.2–7.6 ppm), and propyl chain resonances (δ 1.5–3.0 ppm). Spin-spin coupling in the propyl chain helps confirm stereochemistry .
- 2D NMR : COSY and HSQC experiments resolve overlapping signals, while NOESY identifies spatial proximity of substituents .
Q. What are the reactive sites in this compound for further functionalization?
- Furan ring : Susceptible to electrophilic substitution (e.g., nitration, halogenation) at the α-positions.
- Phenylsulfanyl group : The sulfur atom can undergo oxidation to sulfoxide/sulfone or participate in nucleophilic displacement reactions .
- Propyl chain : The central carbon may be modified via alkylation or cross-coupling reactions .
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction yields for this compound synthesis?
- Variable analysis : Systematically test reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, kinetic studies on similar furan derivatives show yield variations due to competing pathways (e.g., dimerization vs. cycloaddition) .
- Computational modeling : Use DFT calculations to identify energetically favorable pathways and transition states .
- Reproducibility protocols : Standardize purification methods (e.g., column chromatography vs. distillation) to minimize batch-to-batch variability .
Q. What advanced analytical methods are used to detect and quantify impurities in this compound?
- HPLC-MS : Reverse-phase chromatography with C18 columns and MS detection identifies structural analogs (e.g., desmethyl or halogenated byproducts) with ≤0.1% detection limits .
- Chiral chromatography : Resolves enantiomeric impurities using cellulose-based columns and polar organic mobile phases .
- NMR impurity profiling : Diffusion-ordered spectroscopy (DOSY) distinguishes low-level impurities based on molecular weight differences .
Q. How can the hydrogenolysis step in related compounds inform optimization of this compound synthesis?
- Catalyst screening : Pd/C or Raney Ni catalysts reduce halogenated intermediates while minimizing over-reduction. For example, hydrogenolysis of citalopram analogs requires precise H₂ pressure to avoid desulfurization .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate hydrogenation at the optimal stage .
Q. What strategies minimize side products during Diels-Alder reactions involving furan derivatives?
- Dienophile selection : Electron-deficient dienophiles (e.g., maleic anhydride) enhance regioselectivity.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states and suppress competing reactions .
- Temperature control : Low temperatures (−20°C to 0°C) favor cycloaddition over polymerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
